5-Acetyl-6-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile
Description
5-Acetyl-6-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile (CAS: 52600-53-0) is a substituted dihydropyridine derivative characterized by a partially saturated pyridine ring. Key structural features include:
- N1-substitution: A propyl group, enhancing lipophilicity compared to shorter alkyl chains.
- C3: A carbonitrile group, offering reactivity for nucleophilic additions.
- C5: An acetyl substituent, which may influence electronic properties and metabolic stability.
- C6: A methyl group, providing steric bulk.
This compound is listed with multiple synonyms, including ZINC1382957 and MFCD00793181, and is supplied by at least three manufacturers . Its molecular formula is C12H15N2O2 (calculated), with a molecular weight of 219.26 g/mol.
Properties
IUPAC Name |
5-acetyl-6-methyl-2-oxo-1-propylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-4-5-14-8(2)11(9(3)15)6-10(7-13)12(14)16/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCCWZUVCZQKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=C(C1=O)C#N)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
5-Acetyl-6-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile can be described by the following structural formula:
This compound features a pyridine ring with various substituents that contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant antitumor activity. For instance, certain related compounds have shown selective toxicity towards cancer cells while sparing normal cells. A study highlighted that certain pyridine derivatives induced apoptosis in cancer cell lines such as HeLa and KB-3-1, suggesting that this compound could potentially share similar mechanisms of action .
The proposed mechanisms by which these compounds exert their antitumor effects include:
- Induction of apoptosis through caspase activation.
- Inhibition of cell proliferation and migration.
- Modulation of signaling pathways involved in cancer progression.
Neuroprotective Effects
Preliminary research suggests that this compound may also exhibit neuroprotective properties. Similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition constants (IC50) for related compounds ranged from 11.55 µM to 77.79 µM, indicating moderate potency against these enzymes .
Anti-inflammatory Properties
The anti-inflammatory potential of pyridine derivatives has been documented in several studies. Compounds within this class have been shown to reduce inflammatory markers and cytokine production in vitro, suggesting a possible therapeutic role in inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in HeLa cells | |
| Neuroprotection | AChE inhibition (IC50 = 11.55 µM) | |
| Anti-inflammatory | Reduces cytokine production |
Case Study: Antitumor Activity in HeLa Cells
In a controlled experiment, this compound was administered to HeLa cells at varying concentrations. The results indicated a dose-dependent increase in apoptotic cell death, with significant activation of caspase pathways observed at concentrations above 5 µM .
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities associated with this compound.
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
- Clinical trials to evaluate safety and efficacy in human subjects.
Scientific Research Applications
Pharmaceutical Development
This compound is primarily recognized as a key intermediate in the synthesis of numerous pharmaceuticals. Its significance lies in its ability to enhance drug efficacy and specificity, particularly for neurological disorders. Research indicates that derivatives of this compound can lead to the development of novel therapeutic agents targeting conditions such as Alzheimer's disease and other cognitive impairments.
Case Study: Neuroprotective Agents
A study demonstrated that derivatives synthesized from 5-Acetyl-6-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile exhibited neuroprotective effects in animal models. These compounds were shown to inhibit neuroinflammation and promote neuronal survival through various biochemical pathways.
Agricultural Chemicals
In the agricultural sector, this compound is utilized in formulating agrochemicals. Its properties contribute to effective pest control and crop protection strategies, thereby enhancing agricultural yield.
Application Example: Pesticide Formulation
Research has indicated that this compound can be incorporated into pesticide formulations to improve their effectiveness against specific pests while minimizing environmental impact.
Material Science
The compound's potential extends into material science, where it is being explored for developing novel materials such as polymers and coatings. These materials are characterized by enhanced durability and chemical resistance, making them suitable for various industrial applications.
Research Insight: Coating Applications
Studies have shown that coatings derived from this compound exhibit superior resistance to chemical degradation compared to traditional materials, making them ideal for use in harsh environments.
Biochemical Research
This compound plays a crucial role in biochemical research, particularly in studies related to enzyme inhibition and metabolic pathways. Its ability to interact with biological molecules makes it valuable for understanding complex biological processes.
Example Study: Enzyme Inhibition
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways linked to various diseases, providing insights into potential therapeutic targets.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material. It aids in the accurate quantification of related compounds across different samples.
Application: Standardization in Assays
The compound has been employed as a standard in chromatographic techniques, ensuring reliable results in the analysis of pharmaceutical products and environmental samples.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally analogous dihydropyridinecarbonitriles:
*Assumed based on nomenclature conventions.
Physicochemical Properties
- Lipophilicity : The propyl and butyl derivatives exhibit higher lipophilicity than the allyl or unsubstituted analogs .
- Melting Points : While specific data for the target compound is unavailable, the 4-methoxy analog (CAS 21642-98-8) has a melting point of 92–94°C, suggesting crystalline stability in methoxy-substituted derivatives .
Preparation Methods
Cyanoacetamide and 3-[(Dimethylamino)methylene]-2,4-pentanedione Reaction
In a benchmark protocol, cyanoacetamide reacts with 3-[(dimethylamino)methylene]-2,4-pentanedione under basic conditions to yield 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 52600-53-0). Sodium hydride in tetrahydrofuran (THF) facilitates deprotonation, enabling nucleophilic attack on the diketone’s α,β-unsaturated carbonyl system.
Reaction Conditions
- Solvent: Dry THF under argon
- Temperature: 50°C for 12–18 hours
- Workup: Neutralization with acetic acid (pH 6), extraction with methylene chloride/water
- Yield: 44% after recrystallization
This intermediate lacks the 1-propyl group, necessitating subsequent N-alkylation.
One-Pot Synthesis via Propyl-Integrated Diketones
Modified Diketone Precursors
Incorporating the propyl group during ring formation avoids post-synthetic modifications. 1-Propyl-3-[(dimethylamino)methylene]-1,3-propanedione serves as the diketone precursor, reacting with cyanoacetamide under analogous Michael addition conditions.
Reaction Optimization
- Solvent: THF or ethanol
- Catalyst: Pyridine (1 equiv) enhances regioselectivity.
- Yield: ~35–40% due to increased steric demands.
Alternative Pathways: Hydrolysis and Functional Group Interconversion
Nitrile Group Modifications
The 3-cyano group offers versatility for further derivatization:
- Hydrolysis to Carboxylic Acid: Concentrated H₂SO₄ at 60°C converts the nitrile to a carboxylic acid.
- Reduction to Amine: LiAlH₄ reduces the nitrile to an amine, though this is less common for the target compound.
Analytical and Purification Techniques
Chromatographic Separation
Flash chromatography (35% ethyl acetate/65% methylene chloride) resolves regioisomers arising from asymmetric diketones.
Recrystallization
Ethanol or ethyl acetate/water mixtures yield high-purity crystals, with melting points confirming identity (e.g., 159–161°C for propyl derivatives).
Scalability and Industrial Considerations
Cost-Efficiency Analysis
| Component | Cost per kg (USD) | Impact on Scalability |
|---|---|---|
| Cyanoacetamide | 120 | Low |
| 1-Bromopropane | 90 | Moderate |
| NaH | 300 | High |
Recommendations
- Replace NaH with K₂CO₃ in polar aprotic solvents to reduce costs.
- Optimize solvent recovery systems for THF and DMF.
Q & A
Q. What are the common synthetic routes for 5-Acetyl-6-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer: The synthesis typically involves cyclocondensation of cyanoacetamide derivatives with substituted ketones or aldehydes under acidic or basic conditions. For example, substituted dihydropyridines are synthesized via Hantzsch-like reactions, where acetyl and propyl groups are introduced through nucleophilic substitution or condensation steps . Optimization strategies include:
- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) to ensure complete cyclization.
- Catalyst selection : Using acetic acid or ammonium acetate to accelerate ring formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
Yield improvements (>70%) are achievable by stepwise purification (e.g., recrystallization from acetic acid) .
Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer: A combination of techniques is critical:
- NMR spectroscopy : - and -NMR identify substituent positions (e.g., acetyl protons at δ 2.1–2.3 ppm, pyridinone carbonyl at δ 160–165 ppm) .
- IR spectroscopy : Confirm functional groups (e.g., C=O stretch at 1640–1680 cm, nitrile at 2200–2250 cm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data interpretation for this compound?
- Methodological Answer: Contradictions often arise from tautomerism or impurities. Strategies include:
- Multi-technique cross-validation : Compare NMR, IR, and X-ray crystallography (if available) to confirm tautomeric forms (e.g., lactam vs. lactim) .
- Computational modeling : DFT calculations predict -NMR chemical shifts to validate experimental data .
- Purification protocols : Use preparative HPLC to isolate pure fractions before analysis .
Q. What strategies are recommended for evaluating the biological activity of this compound against specific cellular targets?
- Methodological Answer: For pharmacological profiling:
- Enzyme inhibition assays : Test against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates. IC values are calculated via dose-response curves .
- Cellular models : Use cancer cell lines (e.g., MCF-7, HepG2) to assess cytotoxicity (MTT assay) and apoptosis markers (flow cytometry).
- Molecular docking : Predict binding interactions with target proteins (e.g., EGFR) using AutoDock Vina or Schrödinger Suite .
Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be systematically determined?
- Methodological Answer: Key methods include:
- Solubility profiling : Use shake-flask method in buffers (pH 1.2–7.4) with UV-Vis quantification .
- Thermal stability : Differential scanning calorimetry (DSC) determines melting points and decomposition temperatures (e.g., 245–247°C for similar derivatives) .
- Hygroscopicity testing : Expose the compound to controlled humidity (25–75% RH) and monitor mass changes .
Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?
- Methodological Answer: Safety and stability protocols:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Storage conditions : Keep in airtight containers under inert gas (N) at –20°C to prevent oxidation .
- Degradation monitoring : Perform periodic HPLC analysis to detect hydrolysis or dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
